3-chloro-8-fluoroisoquinoline
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Overview
Description
3-chloro-8-fluoroisoquinoline is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on an isoquinoline ring. Isoquinolines are structural isomers of quinolines and possess a nitrogen-containing heteroaromatic and benzene-ring-fused system. Fluorinated isoquinolines, such as this compound, are of significant interest due to their unique properties, including biological activities and light-emitting characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-8-fluoroisoquinoline can be achieved through various methodologies. One common approach involves the direct introduction of fluorine onto the isoquinoline ring. This can be done using fluorinating agents such as tetraalkylammonium fluorides or inorganic fluoride salts. For example, 8-nitroisoquinoline can be treated with tetramethylammonium fluoride to yield 8-fluorinated isoquinoline .
Another method involves the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring. This approach allows for the simultaneous installation of an isoquinoline framework and a fluorine substituent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic processes and continuous flow reactors can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
3-chloro-8-fluoroisoquinoline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium fluoride or tetraalkylammonium fluorides are commonly used.
Oxidation: Hydroperoxides are used to convert the compound to N-oxides.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst is used for reduction reactions.
Major Products Formed
N-oxides: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Cyclized Products: Formed through cyclization reactions.
Scientific Research Applications
3-chloro-8-fluoroisoquinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of 3-chloro-8-fluoroisoquinoline involves its interaction with specific molecular targets and pathways. The presence of fluorine and chlorine substituents can enhance the compound’s binding affinity to biological targets, leading to increased biological activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-1-fluoroisoquinoline
- 3-chloro-5-fluoroisoquinoline
- 3-chloro-6-fluoroisoquinoline
- 3-chloro-7-fluoroisoquinoline
Uniqueness
3-chloro-8-fluoroisoquinoline is unique due to the specific positioning of the chlorine and fluorine substituents on the isoquinoline ring. This unique arrangement can result in distinct chemical and biological properties compared to other fluorinated isoquinolines .
Properties
CAS No. |
1394003-78-1 |
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Molecular Formula |
C9H5ClFN |
Molecular Weight |
181.59 g/mol |
IUPAC Name |
3-chloro-8-fluoroisoquinoline |
InChI |
InChI=1S/C9H5ClFN/c10-9-4-6-2-1-3-8(11)7(6)5-12-9/h1-5H |
InChI Key |
KPWUPANJZPWPEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=NC=C2C(=C1)F)Cl |
Purity |
95 |
Origin of Product |
United States |
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